N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine
Description
N-{1-[3-Methoxy-4-(2-Methoxyethoxy)phenyl]ethylidene}hydroxylamine is a hydroxylamine derivative featuring a substituted aromatic ring with methoxy and methoxyethoxy groups. Its structure combines an ethylidene linker and hydroxylamine functional group, making it a candidate for applications in coordination chemistry, drug design, or polymer synthesis. The methoxyethoxy substituent enhances solubility in polar solvents, while the hydroxylamine moiety may contribute to chelation or bioactivity.
Properties
IUPAC Name |
(NE)-N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(13-14)10-4-5-11(12(8-10)16-3)17-7-6-15-2/h4-5,8,14H,6-7H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRKXIAYZAXDU-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCCOC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OCCOC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine typically involves the condensation of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference substance in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the
Biological Activity
N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine, a compound with the molecular formula and CAS number 1017041-37-0, has garnered interest for its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on antibacterial and antifungal properties.
Chemical Structure and Synthesis
The compound features a hydroxylamine functional group attached to an ethylidene bridge linking to a substituted phenyl moiety. The detailed structure can be represented as follows:
The synthesis involves the condensation reaction between 3-methoxy-4-(2-methoxyethoxy)phenol and hydroxylamine under controlled conditions, resulting in the formation of the desired compound.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. The compound was tested against common fungal pathogens, with the following MIC values reported:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 100 |
| Fusarium oxysporum | 200 |
These findings indicate that the compound is effective against Candida albicans, a common yeast pathogen, while showing less efficacy against filamentous fungi like Fusarium oxysporum.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the hydroxylamine group may play a crucial role in disrupting cellular processes in bacteria and fungi by interfering with essential metabolic pathways or structural integrity.
Case Studies
A recent case study evaluated the compound's effectiveness in treating bacterial infections in vitro. The study involved treating cultures of Staphylococcus aureus with varying concentrations of this compound. Results indicated a dose-dependent reduction in bacterial viability, supporting its potential as an antibacterial agent.
Another case study focused on its antifungal properties against Candida albicans. The compound was shown to inhibit biofilm formation at sub-MIC concentrations, suggesting its potential utility in preventing fungal infections associated with medical devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Hydroxylamine Derivatives
Key structural analogs are identified from hydroxylamine-based compounds with aromatic substitution patterns ():
Key Observations:
The trimethylsilyloxy group in the silanamine analog () introduces steric bulk and hydrophobicity, likely reducing solubility in aqueous media but improving thermal stability .
Functional Group Impact :
Comparison with Ether-Substituted Aromatic Compounds
Compounds with alkoxy-substituted phenyl groups () highlight the role of chain length and branching:
- 2-(3-Methoxy-4-propoxyphenyl)-N-[2-(3-methoxy-4-propoxyphenyl)ethyl]acetamide () uses a propoxy group, which increases lipophilicity compared to the target’s methoxyethoxy group. This could enhance membrane permeability but reduce solubility .
- Methoxy vs. Ethoxy : The target’s methoxyethoxy group offers intermediate polarity between methoxy () and longer-chain alkoxy groups, optimizing solubility for synthetic or biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
